7-Fluorotryptamine HCl
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Overview
Description
7-Fluorotryptamine HCl is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by the presence of a fluorine atom at the 7th position of the indole ring and an ethanamine group attached to the 3rd position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Mechanism of Action
Target of Action
The primary target of 7-Fluorotryptamine Hydrochloride is the G Protein-Coupled Receptor Class C Group 5 Member A (GPRC5A) . GPRC5A is a protein that in humans is encoded by the GPRC5A gene . It is a member of the G protein-coupled receptor family and plays a crucial role in various cellular functions .
Mode of Action
7-Fluorotryptamine Hydrochloride acts as a potent agonist of GPRC5A . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, 7-Fluorotryptamine Hydrochloride binds to the GPRC5A receptor and induces its activation . This activation leads to GPRC5A-mediated β-arrestin recruitment . β-arrestin is a protein that regulates the activity of G protein-coupled receptors, which are involved in various cellular signaling pathways .
Biochemical Pathways
The activation of GPRC5A by 7-Fluorotryptamine Hydrochloride affects several biochemical pathways. For instance, it has been observed that 7-Fluorotryptamine Hydrochloride, together with TNFα, down-regulates some TNFα-induced genes (e.g., IL41A, CXCL10, CSF2) in both wild-type and GPRC5A-KO cells . This suggests that the compound may play a role in modulating immune responses .
Pharmacokinetics
It is known that the compound exhibits no toxicity for mammalian cells (htla, ht-29 cell) at concentrations ranging from 0 to 100 μm .
Result of Action
The molecular and cellular effects of 7-Fluorotryptamine Hydrochloride’s action are primarily related to its interaction with the GPRC5A receptor. By acting as an agonist of GPRC5A, 7-Fluorotryptamine Hydrochloride can modulate various cellular signaling pathways, potentially influencing immune responses and cancer signaling .
Action Environment
It is known that the compound should be stored at 4°c in sealed storage, away from moisture . In solvent, it can be stored at -80°C for 6 months or at -20°C for 1 month in sealed storage, away from moisture
Biochemical Analysis
Biochemical Properties
7-Fluorotryptamine hydrochloride interacts with specific serotonin receptors, particularly the 5-HT2A and 5-HT2B receptors . Through this binding process, the compound triggers a cascade of biochemical and physiological responses . It induces GPRC5A-mediated β-arrestin recruitment .
Cellular Effects
In cellular processes, 7-Fluorotryptamine hydrochloride has been observed to downregulate some TNFα-induced genes (e.g., IL41A, CXCL10, CSF2) in WT and GPRC5A-KO cells . It exhibits no toxicity for mammalian cells (HTLA, HT-29 cells) .
Molecular Mechanism
The molecular mechanism of 7-Fluorotryptamine hydrochloride involves its function as an agonist of GPRC5A . It induces GPRC5A-mediated β-arrestin recruitment . This recruitment is a critical part of the signal transduction pathway that leads to the observed cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluorotryptamine HCl typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 7-fluoroindole.
Nucleophilic Substitution: The 7-fluoroindole undergoes a nucleophilic substitution reaction with an appropriate ethanamine derivative.
Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to accelerate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
7-Fluorotryptamine HCl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while substitution reactions can produce various substituted indole derivatives.
Scientific Research Applications
7-Fluorotryptamine HCl has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of various pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
2-(5-Fluoro-1H-indol-3-yl)ethanamine: Similar structure but with the fluorine atom at the 5th position.
2-(4-Fluoro-2,7-dimethyl-1H-indol-3-yl)ethanamine oxalate: Contains additional methyl groups and an oxalate salt form.
Tryptamine: A naturally occurring compound with a similar indole structure but without the fluorine atom.
Uniqueness
7-Fluorotryptamine HCl is unique due to the specific positioning of the fluorine atom at the 7th position, which can influence its chemical reactivity and biological activity. This distinct structure can result in different interactions with biological targets compared to other similar compounds.
Properties
IUPAC Name |
2-(7-fluoro-1H-indol-3-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2.ClH/c11-9-3-1-2-8-7(4-5-12)6-13-10(8)9;/h1-3,6,13H,4-5,12H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWAZOMQARDNFMN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)NC=C2CCN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClFN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30705319 |
Source
|
Record name | 2-(7-Fluoro-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30705319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159730-09-3 |
Source
|
Record name | 2-(7-Fluoro-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30705319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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